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Compound of Interest

Compound Name: Hoechst 33258

Cat. No.: B15609128

For Researchers, Scientists, and Drug Development Professionals

Hoechst 33258 is a fluorescent stain that is extensively used in molecular biology to visualize
DNA.[1] This bis-benzimide dye emits a blue fluorescence when bound to the minor groove of
double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][2][3]
Its cell-permeant nature allows for the staining of DNA in both live and fixed cells, making it a
versatile tool for a wide range of applications.[3][4]

Mechanism of Action

Hoechst 33258 is a non-intercalating agent that binds to the minor groove of B-DNA.[5] This
binding is sequence-specific, with a preference for A-T rich sequences, and results in a
significant, approximately 30-fold, increase in its fluorescence quantum yield.[1][5][6] The dye's
fluorescence is minimal when it is in a solution but becomes bright upon binding to DNA, which
provides a high signal-to-noise ratio.[7][8] Unbound dye has a maximum fluorescence emission
in the 510-540 nm range.[2][3]

The interaction of Hoechst 33258 with DNA is complex, exhibiting at least two distinct binding
modes: a high-affinity binding to the minor groove and a lower-affinity interaction with the DNA
sugar-phosphate backbone.[5][6] The high-affinity binding is responsible for the bright blue
fluorescence typically observed.

Core Applications in Molecular Biology
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Hoechst 33258 is a versatile dye with numerous applications in molecular biology, including:

Nuclear Staining and Visualization: It is widely used as a nuclear counterstain in
fluorescence microscopy and immunohistochemistry to visualize the nucleus and understand
the spatial distribution of intracellular components.[3][6]

Cell Cycle Analysis: The intensity of Hoechst 33258 fluorescence is directly proportional to
the DNA content of a cell. This property is exploited in flow cytometry to analyze the
distribution of cells in different phases of the cell cycle (GO/G1, S, and G2/M).[3][6]

Apoptosis Detection: A hallmark of apoptosis is chromatin condensation. Hoechst 33258
stains the condensed chromatin of apoptotic cells more brightly than the chromatin of healthy
cells, allowing for their identification and quantification.[2][9][10]

DNA Quantification: The fluorescence enhancement upon binding to DNA allows for the
sensitive quantification of DNA in solution.[11]

Chromosome Sorting: Its ability to stain chromosomes makes it useful for chromosome
sorting applications using flow cytometry.[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Hoechst 33258.

Property Value Reference(s)

Excitation Maximum (with

DNA) 351-352 nm 21141171
Emission Maximum (with DNA)  461-463 nm [21[4]117]
Excitation Maximum (unbound)  ~350 nm [3]
Emission Maximum (unbound)  510-540 nm [2][3]
Molar Mass 533.88 g/mol (trihydrochloride)  [12]
Molecular Formula C25H27CIsNeO [71[12]
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Binding Property Value Conditions Reference(s)
High-Affinity
Dissociation Constant  1-10 nM B-DNA minor groove [5]
(Kd)
Low-Affinity
) o DNA sugar-phosphate
Dissociation Constant  ~1000 nM [5]
backbone
(Kd)
Binding Site A-T rich regions
) Double-stranded DNA  [5]

Preference (optimum: AAA/TTT)
High-Affinity Binding 1 dye molecule per

o ) Double-stranded DNA  [13]
Stoichiometry >12 base pairs
Low-Affinity Binding 1 dye molecule per 2 Double-stranded and (13]

Stoichiometry

phosphates

single-stranded DNA

Experimental Protocols

Staining of Live Cells for Fluorescence Microscopy

This protocol outlines the steps for staining the nuclei of live cells.

Workflow Diagram:

Start: Culture cells on coverslips

Prepare 1 pg/mL Hoechst 33258
in complete culture medium

Replace medium with
Hoechst solution

Incubate for 5-15 minutes
at37°c

——

Optional: Wash with fresh medium

Image using fluorescence microscope
(UV excitation)

Click to download full resolution via product page

Caption: Workflow for staining live cells with Hoechst 33258.

Methodology:

o Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the

desired confluency.
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e Prepare a 1 ug/mL working solution of Hoechst 33258 in complete cell culture medium.[7]

o Aspirate the culture medium from the cells and replace it with the Hoechst 33258 staining
solution.[7]

 Incubate the cells for 5-15 minutes at 37°C, protected from light.[7]

» (Optional) Washing is not typically necessary for specific staining, but if high background is
observed, the cells can be washed with fresh, pre-warmed culture medium.[7]

e Image the cells using a fluorescence microscope equipped with a UV excitation filter (e.g.,
DAPI filter set).[14]

Staining of Fixed Cells for Fluorescence Microscopy

This protocol is for staining the nuclei of cells that have been fixed.

Workflow Diagram:

Click to download full resolution via product page

Caption: Workflow for staining fixed cells with Hoechst 33258.

Methodology:

o Culture cells on coverslips and fix them using a standard protocol (e.g., 4%
paraformaldehyde in PBS for 10-15 minutes at room temperature).[6]

« If required by the experimental design (e.g., for intracellular antibody staining), permeabilize
the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

e Prepare a 1 pug/mL working solution of Hoechst 33258 in Phosphate-Buffered Saline (PBS).
[7]
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e Add the Hoechst 33258 staining solution to the fixed cells and incubate for at least 5
minutes at room temperature, protected from light.[7]

» Aspirate the staining solution and wash the cells twice with PBS.[15]
» Mount the coverslip onto a microscope slide using an antifade mounting medium.

e Image the cells using a fluorescence microscope with a UV excitation filter.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of Hoechst 33258 for analyzing the cell cycle distribution of a cell
population.

Workflow Diagram:

Start: Harvest and create
single-cell suspension

Fix cells in ice-cold Wash cells with PBS Prepare 0.2-2 jg/mL Hoechst 33258 Resuspend cells in staining solution Analyze by flow cytometry
70% etharol in PBS and incubate for 15 min at RT (UV laser excitation)

Click to download full resolution via product page
Caption: Workflow for cell cycle analysis using Hoechst 33258.
Methodology:

o Harvest cells and prepare a single-cell suspension at a concentration of 1-2 x 10° cells/mL.
[15]

o Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
Incubate on ice for at least 30 minutes.[15]

o Centrifuge the cells and wash once with PBS to remove the ethanol.[15]
e Prepare a staining solution of 0.2-2 ug/mL Hoechst 33258 in PBS.[15]

o Resuspend the cell pellet in the staining solution and incubate for 15 minutes at room
temperature in the dark.[15]
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Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation. No
washing step is necessary before analysis.[15] Collect the fluorescence emission using a
blue filter (e.g., 450/50 nm bandpass).[14]

The resulting histogram of DNA content will show distinct peaks corresponding to the GO/G1,
S, and G2/M phases of the cell cycle.

Apoptosis Detection by Fluorescence Microscopy

This protocol describes the identification of apoptotic cells based on nuclear morphology.

Workflow Diagram:

. . . . Analyze nuclear morphology:
Start._ FEINED st Sanlcelspiilioschst 3.3258 | Image using fluorescence microscope - - Healthy: Uniform, diffuse staining
in cell culture (1 pg/mL) for 10-15 min L "
- Apoptotic: Condensed, fragmented nuclei

Click to download full resolution via product page
Caption: Workflow for apoptosis detection using Hoechst 33258.
Methodology:

Culture cells and induce apoptosis using the desired experimental treatment. Include a
negative control (untreated) and a positive control.

Stain the cells (either live or fixed) with Hoechst 33258 following the protocols described
above (typically 1 pg/mL for 10-15 minutes).

Image the cells using a fluorescence microscope.

Analyze the nuclear morphology. Healthy cells will exhibit round, uniformly stained nuclei.
Apoptotic cells will display characteristic features such as chromatin condensation (resulting
in smaller, brighter nuclei) and nuclear fragmentation.[16][17]

Important Considerations
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o Toxicity: Because Hoechst stains bind to DNA, they can interfere with DNA replication and
are potentially mutagenic and carcinogenic.[3][18] Appropriate safety precautions should be
taken during handling and disposal.

» Phototoxicity: Exposure of Hoechst-stained cells to UV light can lead to phototoxicity. It is
crucial to minimize the exposure time and intensity of the excitation light during imaging.[5]

e BrdU Quenching: Hoechst 33258 fluorescence is quenched by the incorporation of
bromodeoxyuridine (BrdU) into DNA. This property is utilized in cell proliferation assays to
distinguish between dividing and non-dividing cells.[2][3]

o Cell Permeability: While Hoechst 33258 is cell-permeant, its related dye, Hoechst 33342,
exhibits approximately 10-fold greater cell permeability and is often preferred for staining live
cells.[2][3]

o pH Dependence: The fluorescence intensity of Hoechst dyes increases with the pH of the
solvent.[2][3] It is important to maintain a consistent pH for quantitative applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.genscript.com/kit/L00283-Apoptotic_Cell_Hoechst_33258_Staining_Kit.html
https://www.promega.com/~/media/files/products%20and%20services/instruments/detection/tbs%20technical%20support%20docs/s-0046.pdf
https://biotium.com/tech-tips-protocols/protocol-staining-cells-with-hoechst-or-dapi-nuclear-stains/
https://pubs.acs.org/doi/abs/10.1021/jp066344e
https://www.medchemexpress.com/Hoechst-33258.html
https://www.lumiprobe.com/protocols/staining-cells-with-hoechst-dyes
https://www.researchgate.net/figure/Morphological-assessment-of-apoptosis-by-hoechst-33258-staining-a-Fluorescence_fig5_47730163
https://www.researchgate.net/figure/Apoptosis-observed-by-Hoechst-33258-staining-200-After-the-cells-were-treated-with-40_fig5_24242544
https://www.interchim.fr/ft/6/61248A.pdf
https://www.benchchem.com/product/b15609128#hoechst-33258-applications-in-molecular-biology
https://www.benchchem.com/product/b15609128#hoechst-33258-applications-in-molecular-biology
https://www.benchchem.com/product/b15609128#hoechst-33258-applications-in-molecular-biology
https://www.benchchem.com/product/b15609128#hoechst-33258-applications-in-molecular-biology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15609128?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

